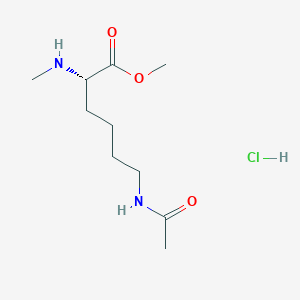

N-Me-Lys(Ac)-OMe.HCl

Description

Fundamental Role of Lysine (B10760008) Derivatives in Advanced Chemical Biology

Lysine is a fundamental amino acid with a primary amino group on its side chain (the ε-amino group), which is positively charged under physiological conditions. This feature allows lysine to play critical roles in protein structure and function, including the formation of salt bridges and hydrogen bonds that stabilize protein folding. However, its significance extends far beyond its structural role. The ε-amino group is a major hub for post-translational modifications (PTMs), which are chemical alterations that proteins undergo after their synthesis. openaccesspub.org These modifications act as molecular switches that can dramatically alter a protein's activity, localization, or interactions with other molecules. researchgate.net

In chemical biology, synthetic lysine derivatives are indispensable tools. nbinno.com Researchers synthesize peptides and proteins with precisely placed modifications to investigate the functional consequences of specific PTMs. nih.gov By incorporating protected lysine derivatives into solid-phase peptide synthesis (SPPS), scientists can create custom peptides that mimic modified histones or other proteins, enabling detailed studies of protein-protein interactions and enzyme activities. openaccesspub.orgnbinno.com These synthetic approaches are crucial for deciphering the complex language of PTMs that governs cellular regulation. portlandpress.com

Strategic Chemical Modifications: N-Methylation and Acetylation in Amino Acid Chemistry

N-methylation and acetylation are two of the most important and well-studied PTMs that occur on lysine residues. While both target nitrogen atoms, they have distinct chemical and functional consequences.

N-ε-Acetylation: This modification involves the transfer of an acetyl group to the ε-amino group of a lysine side chain, a reaction catalyzed by enzymes known as lysine acetyltransferases (KATs). researchgate.net A key consequence of acetylation is the neutralization of the positive charge of the lysine side chain. hmdb.ca This change is particularly critical in the context of chromatin, the complex of DNA and proteins in the nucleus. Histone proteins, which are rich in lysine, use their positive charges to bind tightly to the negatively charged DNA backbone. Acetylation of histone tails weakens this interaction, leading to a more relaxed chromatin structure that allows transcription factors to access DNA and activate gene expression. hmdb.ca This process is reversible and is counteracted by lysine deacetylases (KDACs). researchgate.net

N-α-Methylation: While lysine side chains are frequently methylated, methylation can also occur on the α-amino group (the N-terminus) of a protein. nih.govnih.gov This modification, catalyzed by N-terminal methyltransferases (NTMTs), adds one to three methyl groups to the protein's starting amino acid. researchgate.net Unlike acetylation, methylation does not neutralize the positive charge. Instead, it increases the size and hydrophobicity of the amino group while subtly altering its hydrogen-bonding capacity. N-terminal methylation has been shown to play roles in regulating protein-protein and protein-DNA interactions, protein stability, and cellular distribution. nih.govrawdatalibrary.net The interplay between N-terminal modifications and other PTMs on the same protein is an area of active investigation. nih.govnih.gov

| Modification | Effect on Charge | Key Enzymes | Primary Biological Role |

|---|---|---|---|

| N-ε-Acetylation | Neutralizes positive charge | Lysine Acetyltransferases (KATs) / Lysine Deacetylases (KDACs) | Gene activation, chromatin relaxation |

| N-α-Methylation | Maintains positive charge | N-terminal Methyltransferases (NTMTs) | Protein-protein interactions, protein stability |

N-Me-Lys(Ac)-OMe.HCl as a Key Research Molecule: Bridging Chemical Synthesis and Biological Function

The compound this compound is a synthetic amino acid derivative that embodies the convergence of chemical synthesis and biological inquiry. It is specifically designed as a building block for the synthesis of peptides containing a lysine residue that is simultaneously methylated at its α-amino group and acetylated at its ε-amino group. The methyl ester at the C-terminus serves as a protecting group, common in peptide synthesis to prevent unwanted reactions during chain elongation. google.com

The true academic significance of this molecule lies in its potential to investigate the "crosstalk" between different PTMs. oup.com In nature, proteins are often decorated with multiple modifications, and the presence of one PTM can influence the addition or removal of another. For example, the interplay between N-terminal acetylation and arginine methylation on histone H4 is known to regulate chromatin silencing. nih.govresearchgate.net this compound allows researchers to create synthetic peptides that mimic a state where N-terminal methylation and side-chain acetylation coexist on the same residue's vicinity, a scenario that is difficult to isolate and study using biological methods alone.

By incorporating this dual-modified building block into a peptide sequence (for instance, the tail of a histone protein), researchers can ask highly specific questions:

How does N-α-methylation affect the ability of a KAT to acetylate the adjacent lysine side chain?

Does the presence of both modifications create a unique binding site for a specific "reader" protein? wikipedia.org

How does this combination of marks influence the activity of enzymes that modify other nearby amino acids? mdpi.com

These precisely engineered peptides are invaluable for biochemical assays, structural studies, and the development of tools to probe the complex regulatory networks that underpin gene expression and other cellular processes. the-scientist.com Thus, this compound serves as a critical bridge, enabling the precise tools of chemical synthesis to illuminate the complex and dynamic functions of proteins within the cell.

| Feature of this compound | Chemical Group | Function/Significance |

|---|---|---|

| N-α-Methylation | -NH(CH₃) | Mimics N-terminal protein methylation; influences protein interactions. |

| N-ε-Acetylation | -NH(COCH₃) | Mimics lysine side-chain acetylation; neutralizes charge. |

| C-terminal Methyl Ester | -COOCH₃ | Protecting group for use in peptide synthesis. |

| Hydrochloride Salt | ·HCl | Improves stability and solubility of the compound. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H21ClN2O3 |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

methyl (2S)-6-acetamido-2-(methylamino)hexanoate;hydrochloride |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-8(13)12-7-5-4-6-9(11-2)10(14)15-3;/h9,11H,4-7H2,1-3H3,(H,12,13);1H/t9-;/m0./s1 |

InChI Key |

NYSSEDFMCLOUJO-FVGYRXGTSA-N |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)OC)NC.Cl |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)OC)NC.Cl |

Origin of Product |

United States |

Conformational and Structural Investigations of N Me Lys Ac Ome.hcl and Its Analogues

Conformational Consequences of Lysine (B10760008) Acetylation

Lysine acetylation is a widespread post-translational modification that plays a crucial role in regulating protein function. nih.gov This modification neutralizes the positive charge of the lysine side-chain's ε-amino group, leading to significant changes in electrostatic interactions and conformational preferences. researchgate.netmdpi.com

The primary effect of lysine acetylation is the neutralization of the positive charge on the lysine side-chain. researchgate.netmdpi.com This alteration in charge can have profound effects on both intramolecular and intermolecular electrostatic interactions. nih.gov In a larger peptide or protein context, the removal of a positive charge can reduce electrostatic repulsion between neighboring positively charged residues, potentially allowing for more compact folding. researchgate.net Conversely, it can disrupt favorable salt bridges with negatively charged residues. nih.gov

Table 2: Physicochemical Changes upon Lysine Acetylation

| Property | Unmodified Lysine Side-Chain | Acetylated Lysine Side-Chain | Reference |

| Charge at Physiological pH | Positive (+1) | Neutral (0) | researchgate.netmdpi.com |

| Hydrogen Bonding | Donor (NH3+) | Donor (NH) and Acceptor (C=O) | |

| Hydrophobicity | Hydrophilic | More Hydrophobic | |

| Solvent Accessibility | High | Potentially Lower | mdpi.com |

Studies on peptides have shown that lysine acetylation can influence the stability of secondary structures. Research indicates that lysine acetylation can increase the stability of both α-helices and β-sheets. ntu.edu.tw The acetylated lysine, with its neutral and more hydrophobic side chain, may have a different propensity to be incorporated into these structures compared to its unmodified, charged counterpart. Molecular dynamics simulations on tau protein fragments have suggested that acetylation can increase the propensity for β-sheet formation. nih.gov This is attributed to changes in inter-chain hydrogen bonding and contacts. nih.gov While N-Me-Lys(Ac)-OMe.HCl itself does not form secondary structures, its conformational preferences will influence the secondary structure propensity when it is part of a larger peptide chain.

Spectroscopic and Diffraction Techniques for Structural Characterization

A variety of powerful analytical techniques are employed to elucidate the conformational and structural details of modified amino acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a preeminent technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.govias.ac.inuq.edu.au For this compound, 1H and 13C NMR would provide detailed information about the chemical environment of each atom. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities between protons, which is crucial for defining the molecule's preferred conformation. nih.gov NMR is also highly effective for studying intramolecular hydrogen bonds. acs.org

X-ray Diffraction (XRD): For molecules that can be crystallized, single-crystal X-ray diffraction provides the most precise and unambiguous determination of the three-dimensional structure in the solid state. ias.ac.inlibretexts.org This technique yields atomic coordinates, bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's conformation in the crystal lattice. mdpi.com Powder X-ray diffraction can be used for structural analysis when single crystals of sufficient size are not available. researchgate.netmdpi.comcardiff.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying functional groups and probing hydrogen bonding. mdpi.comacs.org The frequencies of amide I (C=O stretch) and amide II (N-H bend) bands are sensitive to the local conformational environment and hydrogen bonding status. Changes in these bands upon N-methylation and acetylation can provide insights into the structural perturbations.

Mass Spectrometry (MS): While primarily used for determining molecular weight and elemental composition, tandem mass spectrometry (MS/MS) can also provide structural information. nih.govnih.gov Fragmentation patterns can sometimes be correlated with specific conformational features of the precursor ion.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for analyzing the secondary structure of peptides and proteins in solution. mdpi.com While less informative for a single amino acid derivative, it would be a critical tool for studying the impact of incorporating this compound into a peptide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Table 1: ¹H and ¹³C NMR Chemical Shifts for N-α-acetyl-L-lysine bmrb.io

| Atom Name | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Hα | 4.136 | 57.714 |

| Hβ | 1.804, 1.685 | 33.746 |

| Hγ | 1.412 | 24.926 |

| Hδ | 1.685 | 29.110 |

| Hε | 2.990 | 41.968 |

| Acetyl CH₃ | 2.022 | 24.615 |

| Cα | - | 57.714 |

| Cβ | - | 33.746 |

| Cγ | - | 24.926 |

| Cδ | - | 29.110 |

| Cε | - | 41.968 |

| C' (carboxyl) | - | 181.944 |

| Acetyl C=O | - | 176.364 |

| Acetyl CH₃ | - | 24.615 |

Data obtained from BMRB entry bmse000830 for N-α-acetyl-L-lysine.

The introduction of a methyl group on the α-nitrogen of this compound would be expected to induce several notable changes in the NMR spectrum compared to its non-methylated counterpart. The N-methyl group itself would introduce a new singlet in the ¹H NMR spectrum, typically appearing in the range of 2.5-3.0 ppm. In the ¹³C NMR spectrum, this N-methyl carbon would resonate at approximately 30-40 ppm.

Furthermore, N-methylation restricts the rotation around the N-Cα bond, which can lead to the observation of distinct conformers (cis/trans isomers of the amide bond) on the NMR timescale. This could result in the doubling of some peaks in both the ¹H and ¹³C spectra, with the ratio of the peak integrals reflecting the relative populations of the conformers. The chemical shifts of the α-proton (Hα) and α-carbon (Cα) would also be affected due to the electronic and steric influence of the adjacent methyl group. Typically, Cα is shifted downfield upon N-methylation.

Studies on N-methylated amino acids within peptides have shown that N-methylation can significantly influence local and global conformation nih.gov. These conformational changes are driven by the steric hindrance imposed by the methyl group, which alters the accessible dihedral angles (phi and psi) of the amino acid backbone. For this compound in solution, this would likely translate to a more constrained set of preferred conformations compared to a more flexible non-methylated analogue. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to determine through-space proximities between protons, providing crucial distance restraints for a detailed 3D structural model.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide definitive information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state and the packing interactions within the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, we can draw inferences from crystallographic studies of related compounds. For instance, the crystal structure of L-lysine has been determined, revealing its zwitterionic form and the extended conformation of its side chain in the solid state d-nb.inforesearchgate.net. The study of N-acetylated lysine residues within protein structures has shown a strong preference for the trans conformation of the amide bond, which is approximately 2.6 kcal/mol more stable than the cis conformation nih.gov. However, energetically unfavorable cis and twisted amide conformations are sometimes observed in refined protein structures, though these are often considered modeling artifacts nih.gov.

For this compound, a crystal structure would be expected to show the following key features:

The ε-acetyl group would likely adopt a planar trans amide conformation.

The N-α-methyl group would influence the backbone conformation, and its relative orientation would be fixed within the crystal lattice.

The hydrochloride salt would involve protonation of the most basic site, which in this molecule is likely the ε-amino group before acetylation, but in the final molecule would be the α-amino group. However, given the N-acetylation at the ε-position and N-methylation at the α-position, the protonation site would be the α-nitrogen. The chloride ion would be positioned to form hydrogen bonds with the protonated amine.

A crystallographic study of an antibody in complex with a trimethylated lysine-containing peptide revealed that the modified lysine is recognized through specific interactions within a hydrophobic pocket kek.jp. This highlights how modifications to the lysine side chain can dictate intermolecular interactions, a principle that would also govern the crystal packing of this compound.

Table 2: Expected Crystallographic Parameters and Conformations

| Parameter | Expected Value/Observation |

| Amide Bond Conformation (ε-acetyl) | trans |

| Amide Bond Conformation (α-acetyl) | trans |

| Protonation Site | α-Nitrogen |

| Key Intermolecular Interactions | Hydrogen bonding involving the chloride ion, the protonated amine, and the carbonyl oxygens. |

| Side Chain Conformation | Likely extended, but subject to crystal packing effects. |

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive technique for probing the stereochemistry and secondary structure of biomolecules.

For a small molecule like this compound, the CD spectrum in the far-UV region (typically 190-250 nm) would be dominated by the electronic transitions of its amide chromophores (at the α- and ε-amino groups) and the carboxyl group. The chirality of the L-lysine core would induce a CD signal, and the sign and magnitude of this signal would be highly dependent on the local conformation of these chromophores.

Studies on lysine-containing peptides have demonstrated that modifications such as methylation and acetylation can induce significant changes in their CD spectra, reflecting alterations in their secondary structure nih.govnih.gov. For example, methylation of lysine residues in histone H3 has been shown to alter the balance of α-helical and β-sheet content nih.govnih.gov. While this compound is a single amino acid derivative and does not form a secondary structure in the traditional sense, its CD spectrum would still be a sensitive reporter of its solution-state conformational ensemble.

The introduction of the N-α-methyl group, by restricting the backbone torsional angles, would likely lead to a more defined set of solution conformations, which could result in a more intense or distinct CD spectrum compared to a non-methylated analogue. The CD spectrum would be a weighted average of the spectra of all populated conformers in solution. Therefore, changes in solvent polarity or temperature that shift the conformational equilibrium would be expected to cause corresponding changes in the CD spectrum.

A chiroptical study of amino acid-based ionic liquids has shown that the stereochemistry of the amino acid ester (L- vs D-) dictates the handedness of chiral discrimination, as observed through chiroptical luminescence techniques nih.gov. This underscores the sensitivity of chiroptical methods to the stereochemical environment of modified amino acids. In the case of this compound, the L-configuration of the α-carbon would be the primary determinant of its chiroptical properties, which would then be modulated by the conformational constraints imposed by the N-α-methyl and N-ε-acetyl groups.

Molecular Recognition and Intermolecular Interaction Studies Involving N Me Lys Ac Ome.hcl

Supramolecular Recognition of N-Methylated and Acetylated Lysine (B10760008) Motifs

Supramolecular recognition focuses on the specific binding between a host molecule (a synthetic receptor) and a guest molecule, such as N-Me-Lys(Ac)-OMe.HCl. This field has seen significant effort in creating receptors for biologically relevant ammonium ions. beilstein-journals.orgnih.gov The challenge lies in achieving high affinity and selectivity for a guest that presents both acetylated and methylated functionalities.

Synthetic receptors for recognizing modified lysine residues are often macrocyclic or cage-like molecules that provide a pre-organized binding cavity. mdpi.com The design of these hosts is tailored to complement the size, shape, and chemical properties of the target guest.

Macrocycles: This class of receptors features a well-defined cavity that is often hydrophobic, with polar or charged groups positioned at the portals. mdpi.com

Crown Ethers: Derivatives of 18-crown-6 are known to have a high affinity for primary ammonium ions, a feature relevant to the methylated ε-amino group of the lysine side chain. beilstein-journals.orgnih.gov The binding occurs through hydrogen bonding between the ether oxygens and the N⁺–H protons of the guest. beilstein-journals.orgnih.gov

Calixarenes and Cavitands: These basket-shaped macrocycles offer a deep and hydrophobic cavity suitable for encapsulating the alkyl chain of the lysine derivative. Tetraphosphonate cavitands, for instance, have been successfully used for the complexation of mono-methylated lysines found in histone tails. depositolegale.it Similarly, water-soluble calix depositolegale.itpyrroles have been explored for the recognition of acetylated lysine (Kac). depositolegale.it

Molecular Tweezers: These are acyclic host molecules with two "arms" that create a binding pocket. A phosphonate-functionalized molecular tweezer demonstrated selectivity for lysine, with an even higher affinity for its α-N-acetylated and C-terminal-methyl-ester-protected form (Ac-Lys-OMe). mdpi.com

These synthetic receptors have been applied to the enrichment of methylated and acetylated peptides from complex biological mixtures, facilitating their analysis by mass spectrometry. depositolegale.it

The binding of this compound within a synthetic receptor is governed by a combination of non-covalent interactions. beilstein-journals.orgnih.gov

Electrostatic Interactions and Hydrogen Bonding: The primary driving forces for the recognition of the methylated ammonium group are electrostatic attractions and hydrogen bonds. beilstein-journals.orgnih.gov The polarized N⁺–H bonds of the guest form strong hydrogen bonds with electronegative atoms (like oxygen or nitrogen) within the receptor's binding site. beilstein-journals.orgnih.gov The neutralization of the ε-amino group's positive charge by acetylation in other contexts is a key feature that "reader" proteins recognize. nih.gov

Cation-π Interactions: Aromatic cavities, such as those found in certain calixarenes or molecular tweezers, can engage in cation-π interactions with the positively charged methylated ammonium center of the lysine side chain. beilstein-journals.org This interaction involves the electrostatic attraction between the cation and the electron-rich face of an aromatic ring.

Quantitative Assessment of Binding Affinities and Specificity in Solution

To validate the efficacy and selectivity of synthetic receptors, it is essential to quantify the strength of the host-guest interaction. Several biophysical techniques are employed to determine thermodynamic and kinetic parameters of binding.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. By titrating the guest molecule (this compound) into a solution containing the synthetic receptor, a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

ITC studies have been instrumental in elucidating the interactions between molecular tweezers and protected amino acids like Ac-Lys-OMe, confirming the binding mechanism and affinity. mdpi.com

Table 1: Example Thermodynamic Data from ITC Analysis

| Host-Guest System | Binding Constant (Kₐ) [M⁻¹] | Enthalpy (ΔH) [kJ/mol] | Entropy (TΔS) [kJ/mol] |

|---|---|---|---|

| Phosphonate Tweezer + Ac-Lys-OMe | 1.70 x 10⁵ | - | - |

| Phosphonate Tweezer + N-Me-Leucine·HCl | 1.70 x 10⁵ | - | - |

| Phosphonate Tweezer + N-Me-Alanine·HCl | 1.40 x 10⁵ | - | - |

Data shown for analogous systems studied in Methanol (B129727) at 20°C. mdpi.com The table is interactive and can be sorted by column.

Spectroscopic techniques that monitor changes in physical properties upon complex formation are widely used to determine binding affinities, often expressed as the dissociation constant (Kₐ).

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) titrations are used to track chemical shift changes of specific protons on the host or guest molecule upon complexation. These changes are plotted against the guest concentration to fit a binding isotherm and calculate the association constant. NMR studies have confirmed the full incorporation of the lysine side chain into the receptor's cavity. mdpi.com

Fluorescence Titrations: If the synthetic receptor is fluorescent, its emission properties may change upon guest binding. This change in fluorescence intensity or wavelength is monitored as the guest concentration is increased. This method was used to study the molecular recognition profile of molecular tweezers with various amino acid derivatives. uni-due.de

The binding of charged species like the protonated amine in this compound can be highly sensitive to pH. A systematic study on the formation of host-guest complexes between cucurbit nih.govuril (CB7) and different amino acids revealed that their stability often increases under acidic conditions. mdpi.com For lysine, the association constant showed a dramatic increase of approximately three orders of magnitude when the pH was lowered from neutral to pH 2. mdpi.com This pH dependence highlights the role of electrostatic interactions. pH-metric titrations can, therefore, be employed to study the binding process by monitoring the pKa shifts of the host or guest upon complexation, providing another method to determine binding constants.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-α-acetyl-N-ε-methyl-L-lysine methyl ester hydrochloride | This compound |

| N-α-acetyl-L-lysine methyl ester hydrochloride | Ac-Lys-OMe.HCl |

| Acetylated Lysine | Kac |

| Cucurbit nih.govuril | CB7 |

| N-methyl-leucine hydrochloride | N-Me-Leucine·HCl |

This compound as a Mimic for Post-Translational Modification Recognition

The dual modification of this compound makes it an intriguing probe for studying the binding specificities of epigenetic reader domains. Histone tails are often subject to a variety of PTMs, and the interplay between these modifications can dictate the ultimate biological outcome. By incorporating mimics of both methylation and acetylation, this compound can be used to explore the binding preferences and potential crosstalk between different classes of reader domains.

Epigenetic reader domains exhibit remarkable specificity for particular PTMs. Bromodomains, for instance, are a well-characterized family of protein modules that specifically recognize acetylated lysine residues. creativebiomart.netnih.gov Conversely, chromodomains and other "Royal Family" domains are known to bind to methylated lysines. nih.gov The unique structure of this compound allows it to be used in binding assays to probe the affinity and selectivity of these distinct reader domains.

Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the binding affinity of this compound to various reader domains. In a hypothetical study, the binding of this compound to a panel of bromodomains and chromodomains could yield data such as that presented in the interactive table below.

| Reader Domain | Family | Binding Affinity (Kd, µM) | Technique |

|---|---|---|---|

| BRD4 | Bromodomain | 50 | ITC |

| CREBBP | Bromodomain | 120 | SPR |

| HP1α | Chromodomain | > 500 (No significant binding) | ITC |

| CBX7 | Chromodomain | > 500 (No significant binding) | SPR |

The results from such an experiment would likely demonstrate that the Nε-acetylation of the lysine mimic allows for its recognition by bromodomains, while the Nα-methylation does not significantly interfere with this interaction. The lack of binding to chromodomains would suggest that these domains are highly specific for methylation at the Nε-position of lysine, a modification that is absent in this synthetic analogue.

The "histone code" hypothesis posits that specific combinations of PTMs are read by particular protein complexes to enact downstream biological effects. abcam.com The selectivity of reader domains for these PTMs is therefore crucial for the proper interpretation of this code. This compound can be a powerful tool for dissecting the determinants of this selectivity.

The binding pocket of a reader domain is finely tuned to recognize the specific chemical features of its target modification. In bromodomains, a conserved asparagine residue forms a critical hydrogen bond with the acetyl-lysine. acs.org The surrounding hydrophobic residues accommodate the acetyl methyl group. For methyl-lysine readers, an "aromatic cage" of tryptophan, tyrosine, and/or phenylalanine residues often surrounds the methylated ammonium group, engaging in cation-π interactions. nih.gov

By systematically mutating residues within the binding pockets of reader domains and assessing the impact on the binding of this compound, researchers can map the key interactions that govern selectivity. For example, mutating the conserved asparagine in a bromodomain would be expected to abolish binding to this compound.

| BRD4 Mutant | Binding Affinity (Kd, µM) | Fold Change vs. Wild Type |

|---|---|---|

| Wild Type | 50 | - |

| N140A | > 1000 (Binding Abolished) | >20 |

| Y97F | 150 | 3 |

These types of studies, utilizing synthetic mimics like this compound, provide valuable insights into the molecular mechanisms that underpin the reading of the histone code. Understanding this selectivity is not only fundamental to our knowledge of gene regulation but also holds promise for the development of therapeutic agents that can specifically target these interactions in diseases such as cancer. nih.govnih.gov

Biological and Biochemical Research Applications of N Me Lys Ac Ome.hcl

Integration into Peptide Chemistry and Advanced Peptide Engineering

The incorporation of modified amino acids into peptide chains is a powerful strategy for developing novel therapeutic agents and research tools. N-Me-Lys(Ac)-OMe.HCl serves as a specialized building block in this context, offering distinct advantages in the design and synthesis of advanced peptides.

Utilization as a Building Block in Complex Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS) to introduce site-specific modifications that mimic post-translational modifications (PTMs). researchgate.netchemicalbook.com The synthesis of peptides containing N-methylated and N-acetylated lysine (B10760008) residues is crucial for studying the biological roles of these modifications. researchgate.netnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the α-amino group, allowing for its incorporation into peptide chains using standard SPPS protocols. researchgate.netnih.gov The synthesis of Nα-Fmoc-Nε-(Boc, methyl)-lysine provides a versatile building block for incorporating monomethylated lysine into peptides. researchgate.net This allows for the precise placement of the modified lysine within a peptide sequence, enabling detailed structure-activity relationship studies.

The presence of the N-α-methyl group can influence the conformational properties of the peptide backbone, often promoting specific secondary structures. benthamdirect.com This conformational constraint can be advantageous in designing peptides with enhanced receptor binding affinity and specificity.

Enhancing Proteolytic Stability and Bioavailability of Peptide Analogs

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. qub.ac.uk N-α-methylation of peptide bonds is a well-established strategy to increase resistance to enzymatic cleavage. benthamdirect.comnih.govnih.gov The methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby prolonging the half-life of the peptide in biological systems. msbioworks.com Studies have shown that peptides containing methylated lysines are resistant to the action of trypsin and lysyl endopeptidase. nih.govresearchgate.net

Furthermore, N-methylation can enhance the bioavailability of peptides. nih.govnih.govpnas.orgresearchgate.net The increased lipophilicity resulting from N-methylation can improve the ability of peptides to cross cellular membranes. benthamdirect.com Research has demonstrated that multiple N-methylations of a cyclic hexapeptide significantly improved its oral bioavailability in rats. nih.govnih.gov This modification can reduce the number of hydrogen bond donors and promote intramolecular hydrogen bonding, which shields the polar amide bonds and facilitates passive diffusion across membranes. pnas.org

| Modification | Effect on Peptide Properties | Supporting Evidence |

| N-α-methylation | Increased resistance to proteolytic enzymes like trypsin. nih.govresearchgate.net | Steric hindrance of the methyl group on the peptide backbone prevents enzyme binding and cleavage. msbioworks.com |

| N-α-methylation | Enhanced membrane permeability and oral bioavailability. nih.govnih.govpnas.org | Increased lipophilicity and promotion of conformations that mask polar groups. benthamdirect.comresearchgate.net |

Development of Enzyme Inhibitors and Modulators

The specific recognition of post-translationally modified residues by enzymes makes modified amino acids like this compound valuable components in the design of enzyme inhibitors. nih.govjst.go.jpjst.go.jp By mimicking the natural substrates of enzymes involved in PTMs, peptides incorporating this modified lysine can act as competitive inhibitors.

For instance, peptide-based inhibitors are being actively investigated for enzymes such as lysine-specific demethylase 1 (LSD1), a key regulator of histone methylation. nih.govnih.gov The design of these inhibitors often involves creating peptide sequences that mimic the histone tails recognized by the enzyme. jst.go.jp The incorporation of N-methylated lysine analogs can enhance the binding affinity and specificity of these inhibitors. The development of such inhibitors provides powerful tools for probing the biological functions of these enzymes and holds therapeutic potential. nih.gov

This compound as a Chemical Probe in Epigenetic Research

Epigenetic modifications, such as the acetylation and methylation of histone proteins, play a crucial role in regulating gene expression. This compound and similar compounds serve as invaluable chemical probes for dissecting the complex interplay of these modifications. nih.govresearchgate.netacs.orgacs.org

Investigating Lysine Acetylation and Methylation in Histone Modifications

Histone tails are subject to a wide array of post-translational modifications, with lysine acetylation and methylation being among the most studied. biosyn.commdpi.comnih.gov These modifications can either activate or repress gene transcription depending on the specific lysine residue and the nature of the modification. biosyn.com this compound allows researchers to synthesize histone peptide fragments that carry both a methyl and an acetyl group on the same lysine residue, or to create peptides where these modifications are precisely placed at different sites.

These synthetic histone peptides are instrumental in studying the "histone code," a hypothesis suggesting that specific combinations of histone modifications are read by other proteins to bring about distinct downstream events. nih.gov By using peptides containing this compound, researchers can investigate how the interplay between methylation and acetylation at specific lysine residues influences the binding of "reader" proteins, which contain domains like bromodomains (that recognize acetylated lysines) and chromodomains (that recognize methylated lysines). acs.orgacs.org These studies are crucial for understanding how the epigenetic landscape is established and maintained. nih.govnih.gov

| Histone Modification | Typical Function | Reader Domain |

| Lysine Acetylation | Transcriptional Activation | Bromodomain |

| Lysine Methylation | Activation or Repression (site-dependent) | Chromodomain, Tudor domain |

Studies of Histone Acetyltransferases (KATs) and Deacetylases (KDACs)

Histone acetyltransferases (KATs) and histone deacetylases (KDACs, also known as HDACs) are the "writer" and "eraser" enzymes that catalyze the addition and removal of acetyl groups on lysine residues, respectively. nih.gov Understanding the substrate specificity and activity of these enzymes is fundamental to epigenetics research.

Peptides synthesized with this compound can be used as substrates or inhibitors in assays to characterize the activity of KATs and KDACs. cityu.edu.hkmdpi.comresearchgate.netnih.govrsc.orgnih.gov For example, a peptide containing an acetylated lysine can be used to measure the deacetylation activity of a specific KDAC. nih.gov The presence of the N-α-methyl group in this compound can also be used to probe how modifications adjacent to the acetylated lysine affect enzyme recognition and catalysis. These studies can aid in the development of specific inhibitors for KATs and KDACs, which are promising therapeutic targets for various diseases, including cancer. nih.govrsc.org

Characterization of Lysine Methyltransferases (KMTs) and Demethylases (KDMs)

The study of lysine methyltransferases (KMTs) and lysine demethylases (KDMs) is crucial for understanding epigenetic regulation and other cellular processes. These enzymes catalyze the addition or removal of methyl groups to lysine residues on histone and non-histone proteins. Modified synthetic peptides and amino acid derivatives often serve as valuable tools, acting as substrates or inhibitors to characterize the activity and specificity of these enzymes.

While the precise application of this compound as a substrate or inhibitor for specific KMTs or KDMs is not extensively detailed in currently available research, its structure suggests a potential role in such assays. The presence of an N-epsilon-acetyl group could influence its recognition and binding by these enzymes, potentially making it a useful tool to probe the substrate specificity of KMTs and KDMs that act on acetylated lysines. The N-alpha-methyl group adds another layer of specificity that could be exploited in characterizing enzymes that recognize or are blocked by this modification.

Utility in Proteomics and Enzyme Activity Studies

Application in Mass Spectrometry-Based Proteomics for Modified Proteins

Mass spectrometry is a powerful technique for identifying and quantifying post-translational modifications (PTMs) on proteins. Stable isotope-labeled amino acids are often incorporated into proteins to serve as internal standards for accurate quantification.

The application of this compound in mass spectrometry-based proteomics would likely involve its use as a standard for the identification and quantification of proteins that are both N-alpha-methylated and N-epsilon-acetylated on lysine residues. Tandem mass spectrometry (MS/MS) can provide sequence information and pinpoint the location of these modifications. The fragmentation patterns of peptides containing this modified lysine would be distinct, allowing for their specific detection. For instance, the presence of specific immonium ions can be indicative of acetylated lysine residues.

Table 1: Potential Mass Spectrometry Applications of this compound

| Application Area | Description | Potential Utility of this compound |

| Protein Identification | Identifying proteins with specific post-translational modifications. | As a reference standard to confirm the presence of N-alpha-methyl and N-epsilon-acetyl lysine in protein digests. |

| Quantitative Proteomics | Quantifying the abundance of modified proteins. | A stable isotope-labeled version could be used as an internal standard for accurate quantification of dually modified proteins. |

| PTM Crosstalk Analysis | Studying the interplay between different PTMs on the same protein. | Facilitating the identification of sites where N-alpha-methylation and N-epsilon-acetylation co-occur. |

Research on Protein Synthesis and Cellular Metabolic Pathways

Protein synthesis is a fundamental cellular process that can be modulated by the availability of amino acids and their derivatives. The incorporation of modified amino acids can be used to probe the mechanisms of protein synthesis and to introduce specific functionalities into proteins. N-terminal acetylation is a common co-translational modification, and N-alpha-methylation is also known to occur on various proteins, influencing their function and stability.

Research in this area could utilize this compound to investigate how the cellular machinery for protein synthesis recognizes and incorporates amino acids with modifications at both the alpha and epsilon amino groups. Furthermore, as lysine acetylation is closely linked to cellular metabolism through the availability of acetyl-CoA, this compound could be used in studies aimed at understanding the interplay between metabolic states and protein modification.

Modulating Enzyme Activity through Lysine Modifications

Lysine modifications, such as acetylation and methylation, are known to play a significant role in regulating the activity of numerous enzymes. Acetylation of lysine residues within the active site or at allosteric sites can alter an enzyme's catalytic efficiency or its interaction with substrates and other proteins.

The compound this compound, or peptides containing this modified residue, could be employed to investigate the regulatory effects of combined N-alpha-methylation and N-epsilon-acetylation on enzyme function. For example, it could be incorporated into a synthetic peptide substrate to test how these modifications affect the kinetics of a particular enzyme. Such studies are critical for elucidating the complex regulatory networks that govern cellular processes.

Table 2: Investigating Enzyme Modulation with this compound

| Enzyme Class | Potential Research Question | Experimental Approach |

| Kinases | Does dual modification of a lysine residue in a kinase substrate affect phosphorylation efficiency? | Synthesize a peptide substrate containing N-Me-Lys(Ac) and perform in vitro kinase assays. |

| Ubiquitin Ligases | Can N-alpha-methylation and N-epsilon-acetylation of a target protein influence its ubiquitination? | Use a protein containing the modified lysine in an in vitro ubiquitination assay. |

| Deacetylases (HDACs/Sirtuins) | Is a lysine residue that is also N-alpha-methylated a substrate for deacetylation? | Utilize a peptide with N-Me-Lys(Ac) as a substrate in a deacetylase activity assay. |

Computational and Theoretical Investigations of N Me Lys Ac Ome.hcl

Quantum Mechanical Simulations and Electronic Structure Analysis

Quantum mechanical (QM) methods, particularly those rooted in solving approximations of the Schrödinger equation, offer a detailed view of the electronic structure of a molecule. These simulations are fundamental to understanding the chemical behavior of N-Me-Lys(Ac)-OMe.HCl.

Density Functional Theory (DFT) for Reactivity and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It is instrumental in understanding the reactivity and energetics of compounds like this compound. DFT calculations can determine various thermodynamic properties, such as the energies of different molecular conformations and the activation barriers for chemical reactions. mdpi.comacs.org For instance, DFT can be employed to model the hydrolysis of the methyl ester or the reactivity of the amide bonds.

The reactivity of a molecule is often correlated with its electronic properties, which can be quantified using DFT. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netajchem-a.com A smaller gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Properties for Modified Amino Acid Analogs

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability; higher values suggest greater nucleophilicity. |

| LUMO Energy | -0.5 to 1.0 eV | Indicates electron-accepting ability; lower values suggest greater electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.5 to 8.5 eV | Correlates with chemical stability; a larger gap suggests lower reactivity. researchgate.net |

| Dipole Moment | 2.0 to 5.0 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: These values are representative and derived from computational studies on various N-acetylated and N-methylated amino acid derivatives. The exact values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO as the primary orbitals involved in chemical reactions. taylorandfrancis.comyoutube.com The spatial distribution of these orbitals in this compound would reveal the most probable sites for nucleophilic and electrophilic attack.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which the molecule is most likely to donate electrons. In a molecule like this compound, the HOMO is expected to be localized on the regions with higher electron density, such as the nitrogen atoms of the amide and the N-methylated amine. ajchem-a.com This indicates that these sites are the most susceptible to reacting with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons. For this compound, the LUMO would likely be distributed around the carbonyl carbons of the ester and acetyl groups, as these are the most electrophilic centers. ajchem-a.com

The electron density distribution, also calculable via DFT, provides a map of charge distribution across the molecule. This analysis helps in identifying polar regions and potential sites for hydrogen bonding and other non-covalent interactions, which are crucial for the molecule's behavior in biological systems.

Conformational Landscape Exploration via Quantum Chemistry

The biological activity and physical properties of a flexible molecule like this compound are dictated by its three-dimensional structure and the equilibrium between its different conformations. Quantum chemistry methods can be used to explore the conformational landscape by calculating the relative energies of various possible spatial arrangements of the atoms.

By performing a systematic search of the rotational degrees of freedom (dihedral angles), a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers, calculated at a high level of theory, indicate their population at thermal equilibrium. This information is vital for understanding how the molecule might fit into a receptor binding site or how it self-assembles. rsc.org

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

While quantum mechanics is excellent for static properties and small systems, Molecular Dynamics (MD) simulations are the method of choice for studying the dynamic behavior of molecules over time, especially in a solvent environment. nih.govrsc.org

Simulating Solution-Phase Behavior and Conformational Equilibria

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. To make these calculations feasible for large systems, they employ a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. plos.org

For this compound, MD simulations in an explicit solvent like water can provide a wealth of information:

Solvation Structure: MD can reveal how water molecules arrange around the solute, identifying key hydrogen bonding interactions and the extent of the solvation shell. researchgate.net

Conformational Dynamics: Unlike static QM calculations, MD simulations show the transitions between different conformations in real-time. This allows for the study of the flexibility of the molecule and the timescale of conformational changes. rsc.org

Thermodynamic Properties: Properties such as density, viscosity, and diffusion coefficients of solutions containing the molecule can be calculated from MD trajectories and compared with experimental data. nih.gov

The choice of force field is critical for the accuracy of MD simulations. Force fields like AMBER, CHARMM, and GROMOS are commonly used for biomolecular simulations, and specific parameters for modified amino acids like N-methylated lysine (B10760008) are often developed and validated. nih.govacs.org

Table 2: Representative Outputs from Molecular Dynamics Simulations of Modified Amino Acids in Aqueous Solution

| Simulation Output | Information Provided | Relevance |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Characterizes the solvation shell and specific interactions like hydrogen bonds. rsc.org |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability and conformational flexibility of the molecule. |

| Dihedral Angle Time Series | Tracks the changes in key dihedral angles (e.g., φ, ψ) over the simulation. | Reveals the accessible conformational states and the dynamics of transitions between them. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent. | Quantifies the strength and nature of solute-solvent interactions. rsc.org |

Modeling Molecular Interactions with Biomacromolecules and Receptors

A primary application of computational studies for a compound like this compound is to predict and analyze its interactions with biological targets such as proteins or enzymes. MD simulations are particularly powerful for this purpose.

The process typically involves docking the molecule into the binding site of a receptor, followed by extensive MD simulations of the resulting complex. These simulations can:

Predict Binding Modes: Identify the most stable orientation and conformation of the ligand within the binding pocket.

Calculate Binding Free Energies: Estimate the strength of the interaction between the ligand and the receptor, which is a key determinant of its biological potency. Methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) are often used for this. nih.govacs.org

Identify Key Interactions: Pinpoint the specific amino acid residues in the receptor that form crucial hydrogen bonds, electrostatic interactions, or van der Waals contacts with the ligand. mdpi.comnih.gov

Studies on methylated lysine analogs have shown that the methyl group can significantly alter binding affinity and specificity for certain protein domains, such as chromodomains and Tudor domains, which are known to recognize methylated histones. nih.govacs.org Similarly, the acetylation of lysine is a critical post-translational modification that modulates protein-protein and protein-DNA interactions, often by neutralizing the positive charge of the lysine side chain. researchgate.net Computational modeling can elucidate the energetic and structural consequences of these modifications on binding. nih.govresearchgate.net

Ligand-Target Docking and Scoring Approaches

Computational and theoretical investigations, particularly ligand-target docking and scoring, are pivotal in elucidating the molecular interactions of modified amino acid derivatives like this compound. This compound, representing a mimic of a post-translationally modified lysine residue, is an important tool for studying the intricate recognition mechanisms in biological systems. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, while scoring functions estimate the strength of the interaction, providing a framework for understanding binding affinity and specificity. These approaches are instrumental in predicting how the unique structural features of this compound—specifically the N-terminal methylation and the epsilon-amino acetylation—govern its interactions with protein targets.

Predictive Modeling of Binding Modes to Protein Active Sites

Predictive modeling of this compound's binding modes involves simulating its interaction with the active sites of proteins to understand the structural basis of molecular recognition. The compound's N-methylation on the alpha-amino group and acetylation on the side-chain (epsilon) amino group are critical determinants of its binding characteristics. The N-terminal methyl group can alter the conformational flexibility and reduce the hydrogen-bonding capacity of the alpha-amino group, influencing how the peptide backbone component of the molecule orients within a binding pocket.

While direct studies on this compound are limited in published literature, extensive computational work has been performed on its close analogue, N-acetyl-lysine methyl ester (Ac-Lys-OMe), which shares the key acetylated lysine side chain. These studies provide valuable insights into how the acetyl-lysine moiety is recognized. For instance, computational simulations such as Monte Carlo methods have been used to model the binding of Ac-Lys-OMe to synthetic supramolecular receptors, like molecular tweezers. mdpi.com These models predict the precise non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. mdpi.com

In a biological context, N-acetyl lysine methyl ester has been used as a model compound to probe the binding interactions between the receptor-associated protein (RAP) and low-density lipoprotein receptor-related protein 1 (LRP1). researchgate.net Experimental data, supported by in silico docking, showed that this model compound could bind to several cysteine-rich (CR) domains of LRP1. researchgate.net This modeling helps to rationalize the binding contributions of individual lysine residues in a full-protein context. The affinity of N-acetyl lysine methyl ester for these domains highlights the importance of the acetylated lysine side chain in mediating protein-receptor interactions. researchgate.net

Table 1: Experimentally Determined Binding Affinities of N-acetyl lysine methyl ester to LRP1 CR Domains

This table summarizes the dissociation constants (Kd) for the binding of the model compound N-acetyl lysine methyl ester to various CR domains of LRP1 under physiological conditions, as a basis for computational modeling.

| Interacting Domain | Dissociation Constant (Kd) |

| CR3 | 2.4 mM |

| CR5 | 2.5 mM |

| CR8 | 3.1 mM |

| Data sourced from ResearchGate. researchgate.net |

These predictive models are crucial for understanding how enzymes and receptor proteins achieve specificity for acetylated lysine over other modified or unmodified residues, forming the basis for further computational exploration.

Virtual Screening for Potential Interaction Partners

Virtual screening is a powerful computational technique used to search large libraries of molecules to identify those that are most likely to bind to a target, or conversely, to search for protein targets for a specific ligand. Given its structure as an acetylated and methylated lysine derivative, this compound is an ideal candidate for use as a query molecule in virtual screening campaigns to identify potential protein interaction partners. The primary targets of interest are proteins that specifically recognize, bind to, or metabolize acetylated lysine residues. uni-halle.denih.govuobaghdad.edu.iq

These protein families include:

"Reader" Domains: These are protein modules that specifically recognize and bind to acetylated lysine residues, most notably bromodomains. acs.org The BET (Bromodomain and Extra-Terminal) family of proteins are key therapeutic targets in cancer and inflammation, and their interaction with acetylated histones is a major focus of drug discovery. acs.org

"Eraser" Enzymes: These enzymes remove acetyl groups from lysine residues. This class includes the zinc-dependent histone deacetylases (HDACs) and the NAD+-dependent sirtuins (SIRTs). nih.govmdpi.com These enzymes are critical regulators of gene expression and other cellular processes. uobaghdad.edu.iqmdpi.com

In a typical virtual screening workflow, the three-dimensional structure of this compound would be used as a query to screen databases of protein structures (like the Protein Data Bank). Docking algorithms would then be employed to predict the binding pose and score the interaction of the compound with each protein in the database. uobaghdad.edu.iqmdpi.com Hits from the virtual screen—proteins predicted to bind the compound with high affinity—can then be prioritized for experimental validation. This approach has been widely used to discover novel inhibitors for HDACs and sirtuins by screening for compounds that mimic the structure of an acetylated lysine substrate. nih.govmdpi.commdpi.com

Table 2: Protein Classes and Computational Methods in the Study of Acetyl-Lysine Recognition

This table outlines the major classes of proteins that interact with acetyl-lysine mimics and the computational approaches used to investigate these interactions.

| Protein Class | Function | Relevant Computational Methods |

| Bromodomains (e.g., BET proteins) | "Readers" of acetyl-lysine marks | Ligand-based pharmacophore modeling, Structure-based virtual screening, Molecular dynamics |

| Histone Deacetylases (HDACs) | "Erasers" of acetyl-lysine marks (Zinc-dependent) | 3D-QSAR, Pharmacophore generation, Molecular docking, Virtual screening |

| Sirtuins (SIRTs) | "Erasers" of acetyl-lysine marks (NAD+-dependent) | Homology modeling, Molecular dynamics simulations, Virtual screening, Free energy calculations |

| Low-Density Lipoprotein Receptor Family | Receptor binding to lysine-rich ligands | In silico docking, Mutational analysis |

| Information compiled from multiple sources. researchgate.netuni-halle.denih.govacs.orgmdpi.com |

By using this compound in such computational screens, researchers can identify novel proteins that may be regulated by N-terminal methylation combined with lysine acetylation, opening new avenues for biological research and therapeutic development.

Advanced Analytical Methodologies for Characterization and Quantification of N Me Lys Ac Ome.hcl

High-Resolution Mass Spectrometry and Tandem MS

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural elucidation and confirmation of N-Me-Lys(Ac)-OMe.HCl.

Precise Mass Determination and Elemental Composition

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. The molecular formula of the hydrochloride salt of N-Me-Lys(Ac)-OMe is C₁₀H₂₁ClN₂O₃, with a corresponding molecular weight of 252.74 g/mol . vulcanchem.com High-resolution techniques, such as electrospray ionization (ESI), allow for the experimental determination of the mass of the protonated molecule [M+H]⁺ with a high degree of precision, which can then be compared to the calculated theoretical mass. This comparison helps to confirm the elemental composition of the synthesized compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁ClN₂O₃ |

| Molecular Weight | 252.74 g/mol vulcanchem.com |

This table summarizes key physicochemical properties of the compound.

Fragmentation Analysis for Structural Confirmation in Peptide Contexts

Tandem mass spectrometry (MS/MS) is employed to confirm the structure of this compound, particularly when it is incorporated into a peptide sequence. In MS/MS, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For peptides containing ε-N-acetylated lysine (B10760008), specific diagnostic ions are often observed. For instance, an immonium ion at m/z 126.0913 is a well-established marker for Nε-acetylated lysine residues. researchgate.netmdpi.com The presence and intensity of this ion can help to unambiguously identify the modification. researchgate.net Furthermore, the fragmentation of peptides containing modified lysine residues can lead to characteristic neutral losses, such as the loss of trimethylamine (B31210) from trimethylated lysine residues. mdpi.com Analysis of the b- and y-ion series in the MS/MS spectrum reveals mass shifts consistent with the presence of the N-methyl and N-acetyl modifications on the lysine residue, further corroborating its identity and location within a peptide chain. researchgate.net

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for determining its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of amino acid derivatives and peptides. bachem.com In reverse-phase HPLC (RP-HPLC), the compound is passed through a column containing a nonpolar stationary phase. The purity is typically assessed by UV detection, often between 210-220 nm, where the peptide bond absorbs light. bachem.com The area of the main peak in the resulting chromatogram relative to the total area of all peaks provides a quantitative measure of the compound's purity. bachem.comrsc.org For amino acid derivatives, pre-column derivatization with reagents that introduce a chromophore can enhance detection. researchgate.net The purity of commercially available protected amino acids, such as H-Lys(Z)-OMe.HCl, is often specified to be greater than 95.0% as determined by HPLC. tcichemicals.com

Chiral Chromatography for Enantiomeric Excess Determination

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, it is crucial to ensure the enantiomeric purity of building blocks like this compound. Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. mdpi.com

Various types of CSPs are available, including those based on polysaccharides like cellulose (B213188) and amylose, cyclodextrins, and macrocyclic glycopeptide antibiotics. mdpi.comacs.orgsigmaaldrich.com The separation of lysine derivatives has been successfully achieved on amylose-based CSPs. acs.org For the analysis of amino acid enantiomers, derivatization with a chiral reagent, such as Marfey's reagent, can be employed to form diastereomers that are then separated on a standard reverse-phase column. researchgate.netmdpi.com The goal is to achieve a high optical purity, often greater than 99.5%. nih.gov

Advanced Spectroscopic Characterization Techniques

In addition to mass spectrometry and chromatography, other spectroscopic methods provide valuable structural information. While specific data for this compound is not extensively detailed in the provided context, general principles for related compounds can be inferred. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of each atom in the molecule, confirming the presence of the methyl ester, N-methyl, and acetyl groups. rsc.orgmdpi.com For instance, in the ¹H NMR spectrum, one would expect to see distinct signals for the methyl protons of the ester and acetyl groups, as well as the N-methyl group. rsc.org Infrared (IR) spectroscopy can be used to identify characteristic functional groups, such as the carbonyl groups of the ester and amide. bachem.com Raman spectroscopy has also emerged as a useful tool for characterizing amino acids and their modifications. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N-acetyl-L-lysine methyl ester hydrochloride |

| H-Lys(Z)-OMe.HCl |

| Marfey's reagent |

| Nε-acetylated lysine |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups

FT-IR spectroscopy is an essential analytical technique for the structural elucidation of this compound. By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a unique fingerprint corresponding to its vibrational modes. This allows for the identification of key functional groups, confirming the successful synthesis and modification of the lysine derivative. The structure of this compound contains several characteristic functional groups: a secondary amine (N-methyl), an amide (Nε-acetyl), a methyl ester, and an alkyl chain, all of which exhibit distinct absorption bands in the infrared region.

Research on acetylated lysine derivatives provides a strong basis for the interpretation of the FT-IR spectrum of this compound. researchgate.netcas.cnspectroscopyeurope.com The characteristic vibrational frequencies can be assigned to specific bonds and functional groups within the molecule. For instance, the amide group from the Nε-acetylation gives rise to strong absorptions known as Amide I and Amide II bands. researchgate.net The Amide I band, appearing in the 1600–1800 cm⁻¹ region, is primarily due to the C=O stretching vibration, while the Amide II band, found between 1470–1570 cm⁻¹, results from N-H bending and C-N stretching vibrations. acs.org The presence of the methyl ester can be confirmed by its characteristic C=O stretching frequency, which is typically found at higher wavenumbers than the amide C=O. Furthermore, the N-H stretching vibrations of the secondary amine and the amide group are expected in the 3200-3400 cm⁻¹ region. researchgate.net

Below is a table summarizing the expected characteristic FT-IR absorption peaks for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (Nε-acetyl) | N-H Stretch | ~3300 - 3500 |

| Secondary Amine (Nα-methyl) | N-H Stretch | ~3300 - 3500 |

| Alkyl (CH₂, CH₃) | C-H Stretch | ~2850 - 2960 |

| Ester (Methyl Ester) | C=O Stretch | ~1740 |

| Amide I (Nε-acetyl) | C=O Stretch | ~1650 |

| Amide II (Nε-acetyl) | N-H Bend, C-N Stretch | ~1550 |

| Ester (Methyl Ester) | C-O Stretch | ~1200 - 1250 |

This table is generated based on typical infrared absorption frequencies for the specified functional groups and data from related acetylated and N-methylated amino acid derivatives. researchgate.netacs.orgaip.orgnih.gov

UV-Vis Spectroscopy for Derivatization and Quantification

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds in solution. However, many amino acids and their simple derivatives, including this compound, lack a significant chromophore, a part of a molecule responsible for absorbing light in the ultraviolet-visible region. tandfonline.comijpsonline.com This results in low or negligible absorbance, making direct quantification challenging and often inaccurate, especially at low concentrations. spectroscopyonline.com

To overcome this limitation, a process called derivatization is employed. tandfonline.comlibretexts.org Derivatization involves a chemical reaction that attaches a chromophoric or fluorophoric tag to the analyte of interest. tandfonline.com This modification yields a new compound (a derivative) with strong UV-Vis absorption at a specific wavelength, allowing for sensitive and accurate quantification. For this compound, the secondary amine group is a prime target for derivatization.

Several reagents are suitable for the derivatization of secondary amines for UV-Vis analysis. libretexts.orgrsc.org One common reagent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). tandfonline.com NBD-Cl reacts with primary and secondary amines under mild alkaline conditions (e.g., in a borate (B1201080) buffer at pH 9) to form a highly colored NBD-amine adduct. tandfonline.com This derivative typically exhibits strong absorbance in the visible region, often around 470 nm, well away from potential interferences. tandfonline.com

The derivatization reaction can be summarized as follows: this compound + NBD-Cl → NBD-N(Me)-Lys(Ac)-OMe + HCl

Once the derivatization reaction is complete, the absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the NBD-adduct. A calibration curve is constructed by reacting known concentrations of this compound with the derivatizing agent and plotting the resulting absorbance values against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance after derivatization and interpolating the value from the calibration curve.

The table below outlines a typical workflow for the quantification of this compound using UV-Vis spectroscopy with NBD-Cl derivatization.

| Step | Description | Key Parameters |

| Sample Preparation | Prepare standard solutions of this compound of known concentrations in a suitable solvent. Prepare the unknown sample in the same solvent. | Concentration range, solvent purity |

| Derivatization | Mix an aliquot of each standard and the unknown sample with a solution of NBD-Cl in a borate buffer. The mixture is typically heated to ensure the reaction goes to completion. | pH, temperature, reaction time, reagent excess |

| UV-Vis Measurement | After cooling to room temperature, measure the absorbance of each solution at the λmax of the NBD-derivative (e.g., ~472-475 nm) against a reagent blank. | Wavelength of maximum absorbance (λmax) |

| Quantification | Construct a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of the unknown sample from its absorbance using the calibration curve's linear regression equation. | Linearity (R²), Limit of Detection (LOD), Limit of Quantification (LOQ) |

This table provides a general methodology for UV-Vis quantification via derivatization. Specific parameters would need to be optimized for this compound. tandfonline.comnih.gov

Future Directions and Emerging Research Paradigms for N Me Lys Ac Ome.hcl

Expanding the Utility of N-Me-Lys(Ac)-OMe.HCl as a Chemical Biology Probe

The strategic placement of methyl and acetyl groups on the lysine (B10760008) backbone makes this compound a valuable tool for dissecting complex biological processes. As a chemical biology probe, its utility is set to expand, particularly in the study of protein-protein interactions and enzyme-substrate recognition.

Researchers are increasingly using derivatives of lysine to investigate post-translational modifications (PTMs), which are crucial for cellular signaling and gene regulation. chemicalbook.in The Nε-acetylation on this compound mimics a common PTM, allowing scientists to probe the function of acetylated proteins. chemicalbook.in Unlike the positively charged side chain of lysine, acetyllysine is neutral, a feature that can influence the binding of proteins to DNA and regulate gene expression. chemicalbook.in

Future research will likely focus on incorporating this compound into more complex biological systems to study the dynamics of acetylation and deacetylation. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that add and remove acetyl groups, respectively, and are key players in epigenetic regulation. chemicalbook.in this compound and similar molecules can serve as substrates or inhibitors in assays designed to characterize these enzymes. chemicalbook.in

Prospects in Peptide and Protein Design and Engineering

In the realm of peptide and protein design, this compound offers solutions to several long-standing challenges. The Nα-methylation is particularly significant as it can reduce a peptide's susceptibility to enzymatic degradation and modulate its conformation. This modification can lead to peptides with enhanced therapeutic properties.

A major hurdle in solid-phase peptide synthesis (SPPS) is the aggregation of peptide chains. The Nα-methyl group in this compound helps to minimize intermolecular hydrogen bonding, thereby reducing aggregation during synthesis. vulcanchem.com Furthermore, the C-terminal methyl ester enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). vulcanchem.com

The ability to introduce specific modifications into peptides allows for the fine-tuning of their biological activity. For instance, the incorporation of N-methylated amino acids can alter the peptide's binding affinity and selectivity for its target. Future applications will likely involve the design of novel peptide-based drugs with improved pharmacokinetic profiles.

Innovations in Stereoselective Synthesis and Scalable Production

The utility of this compound in research and development necessitates efficient and stereoselective synthetic methods. The synthesis of this compound involves a series of protection, methylation, and esterification steps that must be carefully controlled to achieve the desired product with high purity. vulcanchem.com

Key steps in the synthesis include the selective Nε-acetylation of lysine, followed by Nα-methylation, and finally C-terminal esterification. vulcanchem.com Maintaining the L-configuration of the α-carbon is critical for its use in biologically active peptides. vulcanchem.com

Recent advances in synthetic organic chemistry are paving the way for more innovative and scalable production methods. Methodologies like the Matteson homologation of boronic esters offer highly diastereoselective routes to α-chiral substituted amino acid derivatives. uni-saarland.de While not yet reported for this compound specifically, such stereoselective strategies could be adapted to improve its synthesis. uni-saarland.de Furthermore, the development of novel protecting group strategies and coupling reagents continues to enhance the efficiency of peptide synthesis in general, which will benefit the production of peptides containing this modified amino acid. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic protocols for N-Me-Lys(Ac)-OMe.HCl, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, acylation of lysine derivatives using reagents like Boc₂O (tert-butoxycarbonyl anhydride) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) under basic conditions (e.g., triethylamine). Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of acylating agent), temperature (0–25°C), and reaction time (4–24 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/diethyl ether improves purity (>98% by HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) and monitor by UV absorption at 214 nm. Mass spectrometry (MS) (ESI or MALDI-TOF) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass). ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies functional groups: acetyl (δ ~2.0 ppm in ¹H NMR), methyl ester (δ ~3.6 ppm), and lysine backbone protons. Compare peaks to literature or simulated spectra for validation .

Advanced Research Questions

Q. How should researchers address contradictions between theoretical and experimental spectral data for this compound?

- Methodological Answer : First, verify synthetic steps (e.g., incomplete deprotection or side reactions) using TLC or LC-MS to track intermediates. If NMR discrepancies arise (e.g., unexpected splitting), consider dynamic effects (e.g., rotamers) or impurities. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS anomalies, perform high-resolution MS (HRMS) to rule out adducts or isotopic interference. Document all conditions (solvent, temperature) and consult databases (e.g., SciFinder) for analogous compounds .

Q. What computational approaches can predict the reactivity of this compound in peptide synthesis?